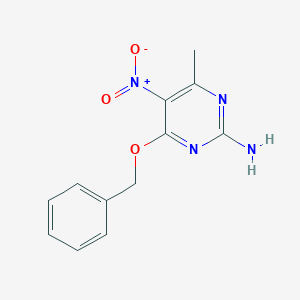

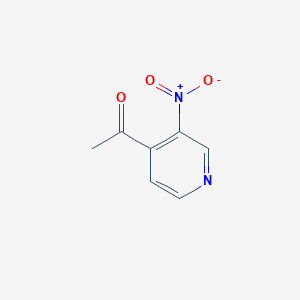

6-Bromo-4-chloroquinoline-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 6-Bromo-4-chloroquinoline-3-carboxylic acid and similar compounds typically involves novel procedures. For instance, Raveglia et al. (1997) described the synthesis of 3-chloro and 3-bromo-2-phenylquinoline-4-carboxylic acids, emphasizing the use of a 3-amino intermediate and subsequent replacement with chlorine or bromine following the Sandmeyer reaction (Raveglia et al., 1997).

Molecular Structure Analysis

Studies such as those by Zhou et al. (2022) have used crystallographic and conformational analyses, along with density functional theory (DFT) calculations, to understand the molecular structure of bromoquinoline compounds (Zhou et al., 2022).

Chemical Reactions and Properties

Quinoline compounds undergo various chemical reactions. The study by Ukrainets et al. (2013) illustrates the bromination of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, showing typical reactivity patterns of these compounds (Ukrainets et al., 2013).

Physical Properties Analysis

The physical properties of bromoquinoline derivatives can be deduced from studies like the one by Zhou et al. (2022), which used DFT and X-ray diffraction to explore the conformational and physical aspects of these compounds (Zhou et al., 2022).

Chemical Properties Analysis

The chemical properties of these compounds can be diverse. For example, the study by He et al. (2016) on the synthesis of related compounds highlights the formation of bromonium ylides, indicating complex chemical behavior (He et al., 2016).

Wissenschaftliche Forschungsanwendungen

Photolabile Protecting Group

6-Bromo-4-chloroquinoline-3-carboxylic acid and its derivatives have been explored for their use as photolabile protecting groups in biological research. One study details the synthesis and photochemistry of a photolabile protecting group based on 8-bromo-7-hydroxyquinoline, which exhibits greater single-photon quantum efficiency and sufficient sensitivity to multiphoton-induced photolysis for in vivo use, suggesting potential applications for 6-Bromo-4-chloroquinoline-3-carboxylic acid in similar contexts (Fedoryak & Dore, 2002).

Antimicrobial and Antimalarial Agents

Research into the synthesis of novel quinoline-based 1,2,3-triazoles from 6-bromo-4-chloroquinoline-3-carboxylic acid has demonstrated antimicrobial and antimalarial activities. This study highlighted the potential of such compounds in combating various microorganisms and the malaria parasite, P. falciparum, showcasing the chemical's versatility in medicinal chemistry (Parthasaradhi et al., 2015).

Synthesis of Aryl Quinoline Compounds

The synthesis of aryl quinoline compounds utilizing 6-Bromo-4-chloroquinoline-3-carboxylic acid as an intermediate has been documented. These compounds are pivotal for the development of new materials and molecules with potential applications in various scientific fields, including pharmaceuticals (Zhou et al., 2022).

Antiviral and Cytotoxic Activities

Compounds derived from 6-Bromo-4-chloroquinoline-3-carboxylic acid have been evaluated for their antiviral and cytotoxic activities, particularly against HIV, HSV, vaccinia viruses, and various cancer cell lines. These studies underline the potential therapeutic applications of these compounds in treating viral infections and cancer (Selvam et al., 2010).

Synthesis and Analysis of Carboxylic Acids

A novel bromoquinolinium reagent for the analysis of carboxylic acids was synthesized, demonstrating the utility of bromoquinoline derivatives in analytical chemistry. This reagent, aimed at enhancing the detection of carboxylic acids in biological samples, highlights the chemical's role in improving analytical methodologies (Mochizuki et al., 2013).

Safety And Hazards

The compound is classified as an eye irritant (Eye Irrit. 2) under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The precautionary statements include P305 + P351 + P338, which advise rinsing cautiously with water for several minutes in case of contact with eyes .

Eigenschaften

IUPAC Name |

6-bromo-4-chloroquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrClNO2/c11-5-1-2-8-6(3-5)9(12)7(4-13-8)10(14)15/h1-4H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZYVWPBINSGVFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1Br)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10591474 |

Source

|

| Record name | 6-Bromo-4-chloroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.51 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-4-chloroquinoline-3-carboxylic acid | |

CAS RN |

179024-70-5 |

Source

|

| Record name | 6-Bromo-4-chloro-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179024-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-4-chloroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Hydroxy-9-(2-methoxyphenyl)-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B67635.png)